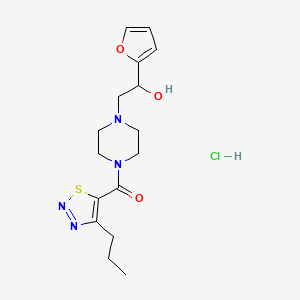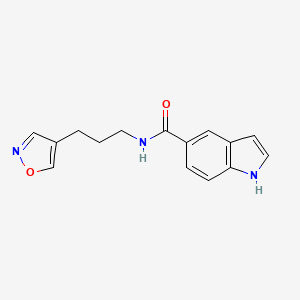![molecular formula C11H16F3N3 B2773410 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine CAS No. 1006353-19-0](/img/structure/B2773410.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine” is a chemical with the molecular formula C11H16F3N3 . Its molecular weight is 247.2600496 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-1-amine group attached to a 1H-pyrazol ring. The pyrazol ring is further substituted with a cyclopropyl group and a trifluoromethyl group .Scientific Research Applications
Antibacterial Activity
A study involved the synthesis of novel derivatives of ethan-1-amine for evaluating their antibacterial activity. The research outlined a detailed synthetic pathway starting from commercially available precursors, leading to the synthesis of compounds characterized by analytical and spectral techniques. These compounds were subsequently tested for their antibacterial properties, highlighting the potential application of such derivatives in developing new antibacterial agents (Prasad, 2021).
Antitumor Activity
Another significant application is in the field of antitumor research. A compound with a similar trifluoromethyl pyrazol moiety demonstrated marked inhibition against the proliferation of human lung adenocarcinoma and gastric cancer cell lines. This study underscores the potential therapeutic applications of compounds with the trifluoromethyl pyrazole structure in cancer treatment (Liu et al., 2020).
Antioxidant Agents
Research has also explored the synthesis of new fused pyrazole derivatives bearing an indole moiety as antioxidant agents. This study utilized 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine as a key intermediate, highlighting the compound's role in synthesizing antioxidant agents. The resulting compounds exhibited promising antioxidant activities, further expanding the utility of such molecular frameworks in developing novel antioxidants (El‐Mekabaty et al., 2016).
Catalysis for Polymerization
Compounds incorporating the pyrazolylamine moiety have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research demonstrated that zinc(II) carboxylate complexes with pyrazolylamine ligands are active catalysts for forming poly(cyclohexene carbonate) under solvent-free conditions. The study provides insights into the use of such complexes in polymer chemistry, particularly for environmentally benign polymerization processes (Matiwane et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKOBQMDOHWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


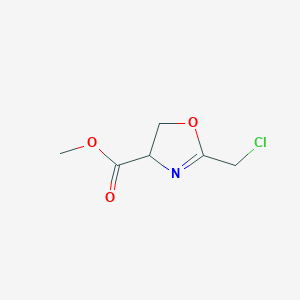
![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)
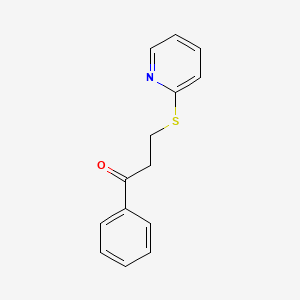
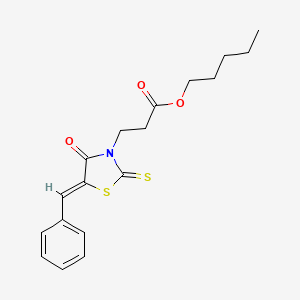
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)
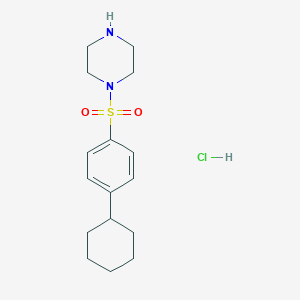
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
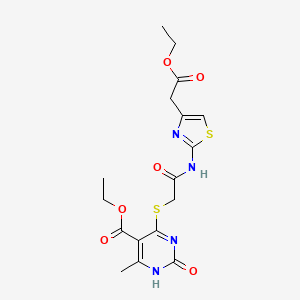
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)
